

Application Note: HPLC Analysis of 6-Hydroxy-2,4,5-triaminopyrimidine Sulfate

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Compound of Interest

Compound Name:	6-Hydroxy-2,4,5-triaminopyrimidine sulfate
Cat. No.:	B140154

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Abstract

This document provides a detailed protocol for the quantitative analysis of **6-Hydroxy-2,4,5-triaminopyrimidine sulfate** using High-Performance Liquid Chromatography (HPLC). The described method is suitable for purity assessment and quality control of this important pharmaceutical intermediate. The protocol is based on a robust method utilizing a common C18 column with UV detection, ensuring accessibility and reproducibility.[1]

Introduction

6-Hydroxy-2,4,5-triaminopyrimidine sulfate is a key intermediate in the synthesis of several active pharmaceutical ingredients, including the antiviral drug acyclovir and the anti-anemia drug folic acid.[1][2] Its purity is critical for the quality and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of pharmaceutical compounds. This application note details an isocratic reverse-phase HPLC method with ion-pairing for the accurate quantification of **6-Hydroxy-2,4,5-triaminopyrimidine sulfate**.

Experimental Protocol

This protocol is adapted from a validated method for the purity analysis of 2,4,5-triamino-6-hydroxypyrimidine sulfate.[1]

2.1. Instrumentation and Materials

- HPLC System: A standard HPLC system equipped with a UV detector.
- Chromatographic Column: C18 column.
- Chemicals and Reagents:
 - **6-Hydroxy-2,4,5-triaminopyrimidine sulfate** (analyte)
 - p-Aminobenzenesulfonic acid (internal standard)[1]
 - Potassium dihydrogen phosphate (KH_2PO_4)
 - Phosphoric acid (H_3PO_4)
 - Methanol (HPLC grade)
 - Heptane sulfonic acid sodium salt (ion-pair reagent)
 - Water (HPLC grade)

2.2. Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

Parameter	Condition
Column	C18
Mobile Phase	$\text{H}_3\text{PO}_4\text{-KH}_2\text{PO}_4$ buffer (pH 3.9) - Methanol, containing 10 mmol/L Sodium Heptanesulfonate
pH of Buffer	3.4 - 4.4 (Optimally 3.9) [1]
Flow Rate	0.3 - 1.0 mL/min (Optimally 0.6 mL/min) [1]
Detection	UV Detector
Internal Standard	p-Aminobenzenesulfonic acid [1]

2.3. Preparation of Solutions

- Buffer Preparation: Prepare a suitable concentration of KH_2PO_4 in water. Adjust the pH to 3.9 using phosphoric acid.
- Mobile Phase Preparation: Prepare the mobile phase by mixing the $\text{H}_3\text{PO}_4\text{-KH}_2\text{PO}_4$ buffer with methanol in an appropriate ratio and dissolving the sodium heptanesulfonate to a final concentration of 10 mmol/L. The exact ratio of buffer to methanol should be optimized for best separation.
- Internal Standard Stock Solution: Accurately weigh and dissolve p-aminobenzenesulfonic acid in the mobile phase to prepare a stock solution of known concentration.
- Standard Solution Preparation: Accurately weigh a known amount of **6-Hydroxy-2,4,5-triaminopyrimidine sulfate** reference standard and dissolve it in the mobile phase. Add a specific volume of the internal standard stock solution and dilute to a final known volume with the mobile phase.
- Sample Solution Preparation: Accurately weigh the **6-Hydroxy-2,4,5-triaminopyrimidine sulfate** sample and prepare the solution following the same procedure as the standard solution.

2.4. Analytical Procedure

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject a blank (mobile phase) to ensure no interfering peaks are present.
- Inject the standard solution multiple times to check for system suitability (e.g., repeatability of retention times and peak areas).
- Inject the sample solution.
- After the analysis, wash the column with a suitable solvent mixture (e.g., methanol/water) to remove buffer salts and the ion-pair reagent.

Data Analysis

The purity of the **6-Hydroxy-2,4,5-triaminopyrimidine sulfate** sample is determined using the internal standard method. A calibration curve should be generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of the analyte in the sample can then be calculated from its peak area ratio using the calibration curve.

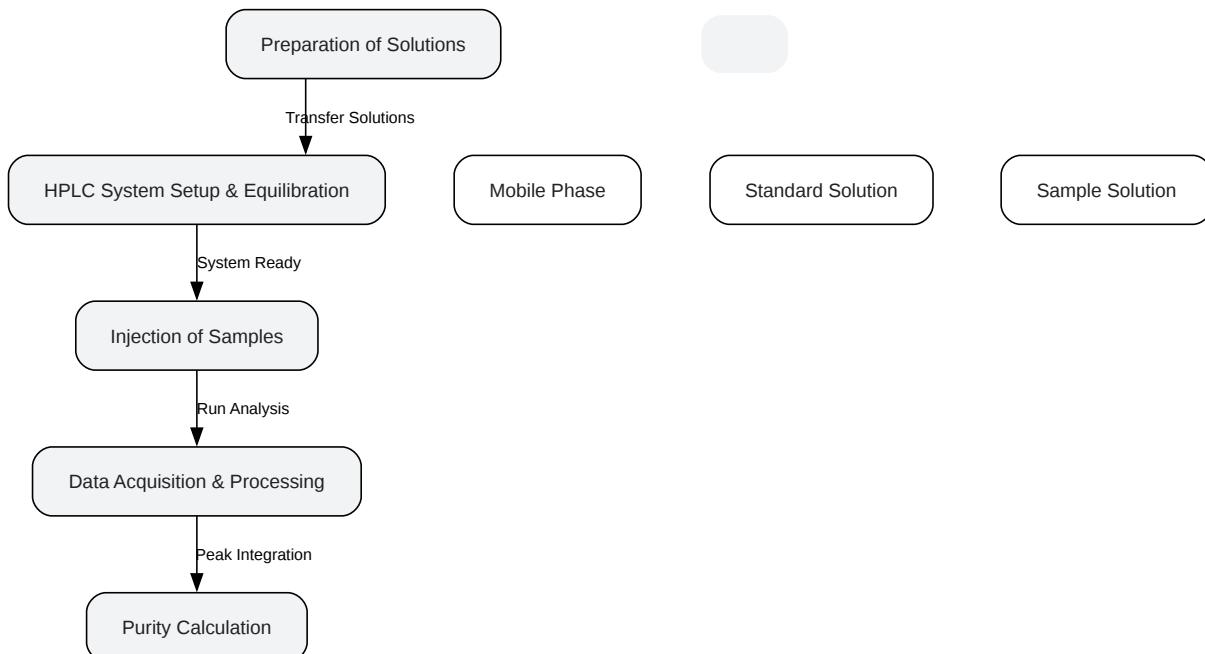
Quantitative Data Summary

The following table presents representative data for the analysis of a commercial sample of 2,4,5-triamino-6-hydroxypyrimidine sulfate.

Parameter	Result
Average Purity (n=3)	93.42% [1]
Relative Average Deviation (n=3)	1.13% [1]

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of **6-Hydroxy-2,4,5-triaminopyrimidine sulfate**.

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Caption: HPLC Analysis Workflow.

Conclusion

The described HPLC method provides a reliable and accurate means for the quality control and purity determination of **6-Hydroxy-2,4,5-triaminopyrimidine sulfate**. The use of a common C18 column and UV detector makes this method readily implementable in most analytical laboratories. The method has been shown to have high accuracy and precision.[1]

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References

- 1. CN101968471B - Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method - Google Patents [patents.google.com]
- 2. CN102141562A - Method for analyzing purity of 2,4,5-triamino-6-hydroxy pyrimidine sulfate sample by utilizing titration - Google Patents [patents.google.com]
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